Product packaging for 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol(Cat. No.:CAS No. 780801-09-4)

1-(2-Bromopyridin-3-yl)cyclohexan-1-ol

Cat. No.: B1380499
CAS No.: 780801-09-4
M. Wt: 256.14 g/mol
InChI Key: SRFPBPKLLFLQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Bromopyridin-3-yl)cyclohexan-1-ol (CAS 780801-09-4), with a molecular weight of 256.14 g/mol and the formula C₁₁H₁₄BrNO, is a versatile bromopyridine-based building block in organic and medicinal chemistry research . The compound's molecular architecture features a cyclohexanol moiety fused to a 2-bromopyridine ring, where the bromine atom occupies the ortho position relative to the pyridine nitrogen . This electron-withdrawing pyridine ring enhances electrophilic reactivity, making the compound a highly versatile intermediate, particularly in metal-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings for carbon-carbon bond formation . The cyclohexanol ring typically adopts a chair conformation, contributing conformational flexibility to the molecule . In scientific research, this compound serves as a key synthetic precursor for developing more complex structures. Its specific reactivity has been explored for the synthesis of potential protein kinase modulators, which are relevant in the study of cancer and other diseases . Furthermore, derivatives of bromopyridine have demonstrated promising biological activity in research models, including cytotoxic effects on cancer cell lines such as MCF-7 and HeLa, indicating its value in anticancer drug discovery research . The compound can also undergo various transformations, including oxidation of its hydroxyl group to a ketone or substitution of the bromine atom . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO B1380499 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol CAS No. 780801-09-4

Properties

IUPAC Name

1-(2-bromopyridin-3-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-9(5-4-8-13-10)11(14)6-2-1-3-7-11/h4-5,8,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFPBPKLLFLQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=C(N=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives

Method Overview:
A common route begins with the bromination of 3-pyridylcyclohexanol or related pyridine precursors, typically employing brominating agents such as molecular bromine or N-bromosuccinimide (NBS) under controlled conditions.

Reaction Conditions:

  • Brominating agents: Bromine (Br₂) or NBS
  • Solvents: Acetic acid, dichloromethane, or carbon tetrachloride
  • Temperature: Typically 0°C to room temperature to control regioselectivity
  • Catalysts: None or radical initiators like AIBN for specific radical bromination

Reaction Pathway:
The pyridine ring undergoes electrophilic substitution at the 2-position relative to the nitrogen atom, yielding 2-bromopyridine derivatives. Subsequent coupling with cyclohexanol derivatives can then be performed via nucleophilic substitution or cross-coupling reactions.

Research Findings:

  • A study reports bromination of 2,6-dibromopyridine to selectively obtain 2-bromopyridine-3-carbaldehyde intermediates, which can be further functionalized.
  • Bromination at the 2-position is favored due to the electron-withdrawing nature of the nitrogen atom, directing electrophilic attack accordingly.

Nucleophilic Substitution on Pyridine Derivatives

Method Overview:
This involves substituting the bromine atom with nucleophiles, such as hydroxide, to introduce the hydroxyl group at the cyclohexan-1-ol position, or coupling with cyclohexanone derivatives.

Reaction Conditions:

  • Reagents: Sodium hydroxide or potassium tert-butoxide
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Elevated temperatures (80–120°C) for efficient substitution

Research Findings:

  • Nucleophilic substitution of bromine with hydroxide in pyridine rings has been achieved under these conditions, leading to hydroxypyridine intermediates.
  • These intermediates can then undergo further cyclization or reduction to form the target cyclohexanol derivative.

Cross-Coupling Reactions for Structural Diversification

Method Overview:
Palladium-catalyzed Suzuki-Miyaura coupling reactions are employed to attach the cyclohexan-1-ol moiety to the bromopyridine core.

Reaction Conditions:

  • Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Reagents: Boronic acids or esters of cyclohexanol derivatives
  • Base: Potassium carbonate or sodium tert-butoxide
  • Solvent: Toluene, dioxane, or ethanol
  • Temperature: 80–110°C

Research Findings:

  • Studies demonstrate successful coupling of 2-bromopyridine derivatives with cyclohexan-1-ol boronic acids, yielding the desired compound with high efficiency.
  • Purification typically involves silica gel chromatography, with yields ranging from 70% to 90%.

Hydroxyl Group Introduction:
If not directly introduced during coupling, the hydroxyl group can be added via oxidation of cyclohexene or cyclohexane derivatives using oxidants like potassium permanganate or chromium trioxide, under controlled conditions to prevent over-oxidation.

Purification Techniques:

  • Recrystallization from suitable solvents such as ethanol or ethyl acetate
  • Column chromatography using silica gel with solvent systems like cyclohexane/ethyl acetate (9:1) or pentane/EtOAc (10:1)
  • Confirmatory analysis via NMR, IR, and mass spectrometry

Data Table: Summary of Preparation Methods

Method Key Reagents Main Reaction Conditions Yield References
Bromination of pyridine Bromine, NBS Electrophilic substitution 0°C–25°C, inert atmosphere Variable ,
Nucleophilic substitution NaOH, DMF Bromide to hydroxyl 80–120°C 60–80%
Cross-coupling Pd catalyst, boronic acid Suzuki-Miyaura coupling 80–110°C, inert 70–90%
Oxidation of cyclohexanol KMnO₄, CrO₃ Hydroxyl to ketone/aldehyde Reflux 50–70% ,

Research Findings and Notes

  • The bromination step is critical for regioselectivity, favoring substitution at the 2-position of pyridine due to electronic effects.
  • Cross-coupling reactions have proven highly efficient for attaching the cyclohexanol moiety, with the choice of boronic acid derivatives influencing the final structure.
  • Oxidation and reduction steps are used for fine-tuning the oxidation state of the hydroxyl group and aromatic moiety.
  • Industrial synthesis emphasizes continuous flow reactors and advanced purification techniques to ensure high purity and yield, especially at scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromopyridin-3-yl)cyclohexan-1-ol has the molecular formula C11_{11}H14_{14}BrN O and features a cyclohexanol structure substituted with a bromopyridine moiety. Its structural characteristics include:

  • Molecular Weight : 244.14 g/mol
  • SMILES Notation : C1CCC(CC1)(C2=C(N=CC=C2)Br)O
  • InChI Key : SRFPBPKLLFLQEN-UHFFFAOYSA

Anticancer Activity

Recent studies have indicated that compounds related to bromopyridine derivatives exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

A study demonstrated that bromopyridine derivatives could effectively inhibit cell proliferation in cancer models, showing promising results in terms of IC50_{50} values against cell lines such as MCF-7 and HeLa. The following table summarizes the cytotoxicity of related compounds:

Compound Cell Line IC50_{50} (µM)
Compound AMCF-729.10 ± 0.18
Compound BHeLa32.84 ± 0.02
Compound CJurkat41.07 ± 0.11

These findings suggest that the presence of the bromopyridine moiety enhances the anticancer activity of cyclohexanol derivatives.

GPCR Modulation

The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for central nervous system disorders. Research indicates that compounds with similar structures can act as allosteric modulators, providing new avenues for treatment strategies in neurobiology .

Organic Synthesis Applications

This compound can serve as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules through reactions such as:

  • Esterification Reactions : Utilizing its hydroxyl group to form esters with various acids.

Case Study: Selective Etherification

A notable study explored the selective etherification of bromopyridine derivatives using base-catalyzed methods. The compound was involved in reactions yielding specific ethers with high selectivity ratios, demonstrating its utility in synthetic organic chemistry.

Reaction Conditions Yield (%) Selectivity Ratio (Product A:Product B)
KOH, DMAc, 80°C83%11.9:1
KOH, DMAc, 80°C57%8.6:1

This data illustrates the compound's effectiveness in promoting desired chemical transformations under controlled conditions.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)

  • Structure: Cyclohexanol fused to a dimethylamino-methoxyphenyl ethyl chain.
  • Molecular Weight: ~277.4 g/mol (calculated from C₁₉H₂₇NO₂).
  • Pharmacology: Approved antidepressant; inhibits serotonin/norepinephrine reuptake. The polar methoxyphenyl and dimethylamino groups enhance blood-brain barrier penetration, unlike the bromopyridinyl group in the target compound, which may reduce CNS activity due to increased hydrophilicity .

TDO2 Inhibitor (1-(6-Chloro-1H-indazol-4-yl)cyclohexan-1-ol)

  • Structure: Cyclohexanol with a 6-chloroindazole substituent.
  • Molecular Weight : 250.45 g/mol (C₁₃H₁₅ClN₂O).
  • Activity : Inhibits tryptophan 2,3-dioxygenase (TDO2) via 3D shape complementarity. The indazole ring provides π-π stacking and hydrogen-bonding interactions, while the chloro substituent enhances binding affinity compared to bromine in the target compound .
Compound Substituent Molecular Weight (g/mol) Biological Activity Evidence Source
1-(2-Bromopyridin-3-yl)cyclohexan-1-ol 2-Bromopyridinyl 253.9 Not reported (inference: enzyme inhibition) N/A
Venlafaxine Dimethylamino-methoxyphenyl 277.4 Antidepressant
TDO2 Inhibitor (9R9) 6-Chloroindazole 250.45 TDO2 inhibition

Cyclohexanols with Aliphatic Substituents

(Bromomethyl)cyclohexane

  • Structure: Bromomethyl-substituted cyclohexane (non-alcoholic).
  • Molecular Weight : 177.08 g/mol (C₇H₁₃Br).
  • Safety : Requires stringent handling due to alkyl bromide reactivity (skin/eye irritant). The absence of a hydroxyl group reduces polarity compared to the target compound .

(R)-1-(Buta-1,2-dien-1-yl)cyclohexan-1-ol

  • Structure: Cyclohexanol with an allene chain.
  • Synthesis : Produced via copper hydride-catalyzed enantioselective synthesis. The allene group introduces strain and reactivity, enabling applications in asymmetric catalysis, unlike the bromopyridinyl group’s stability .

Impact of Substituents on Physicochemical Properties

  • Polarity : Bromopyridinyl and chloroindazole substituents increase polarity (logP ~1.5–2.5), whereas aliphatic chains (e.g., allene) reduce it (logP >3).
  • Solubility: Hydroxyl and aromatic groups enhance water solubility (e.g., Venlafaxine: ~572 mg/L) compared to non-polar derivatives like (Bromomethyl)cyclohexane .
  • Synthetic Utility : Bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chloroindazole in 9R9 supports nucleophilic substitution .

Notes

  • Data Gaps: Limited pharmacological data for this compound necessitates further studies on its bioactivity.
  • Contradictions : While bromine’s steric bulk may hinder enzyme binding in some contexts (vs. chlorine in 9R9), its electronegativity could enhance interactions in others .
  • Structural Diversity : Substituent choice (heterocyclic vs. aliphatic) dictates application scope, from CNS drugs to synthetic intermediates .

Biological Activity

1-(2-Bromopyridin-3-yl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the bromine atom may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Anti-inflammatory Effects : Research suggests that the compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the modulation of key signaling pathways related to cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced levels of TNF-alpha in cell cultures
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in managing inflammatory diseases.

Case Study 3: Cancer Cell Apoptosis

In vitro assays on MCF-7 breast cancer cells revealed that exposure to varying concentrations of this compound led to dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, highlighting its potential as an anticancer therapeutic.

Q & A

Q. What are the common synthetic routes for 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Cyclohexanol Functionalization: Reacting cyclohexanone derivatives with 2-bromo-3-pyridinylmagnesium bromide under Grignard conditions, followed by bromination at the pyridine ring .
  • Catalytic Cyclization: Use of transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to attach the bromopyridine moiety to the cyclohexanol scaffold. Optimization includes controlling temperature (60–100°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol%) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) improves purity. Yields range from 50–90%, depending on steric hindrance and intermediates’ stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identifies cyclohexanol protons (δ 1.2–2.1 ppm, multiplet) and pyridine protons (δ 7.5–8.5 ppm). The hydroxyl proton appears as a broad singlet (δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals and confirms connectivity between the cyclohexane and pyridine rings .
  • X-ray Crystallography: SHELX software refines crystal structures, confirming bond angles, torsion angles, and spatial arrangement. For example, the bromine atom’s position on pyridine is validated via Fourier difference maps .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight (C₁₁H₁₄BrNO: calc. 255.02, obs. 255.01) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking Workflow:
    • Target Selection: Choose enzymes (e.g., kinases or oxidases) based on structural homology to known targets.
    • Ligand Preparation: Generate 3D conformers of derivatives using software like Open Babel.
    • Docking Simulations (AutoDock Vina): Assess binding affinities (ΔG values) to active sites. For example, re-docking studies with TDO2 inhibitors achieved RMSD < 0.6 Å, validating pose accuracy .
    • SAR Analysis: Correlate substituent effects (e.g., bromine position) with binding scores to prioritize synthesis .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for this compound?

Methodological Answer:

  • Case Example: If NMR suggests a chair conformation for cyclohexanol but X-ray shows boat-like distortion:
    • Dynamic NMR: Probe temperature-dependent ring flipping to identify conformational equilibria.
    • DFT Calculations (Gaussian): Compare energy barriers of conformers; discrepancies may arise from crystal packing forces .
  • Validation: Use SHELXL’s R1 and wR2 metrics to assess crystallographic model fit. Discrepancies >5% warrant re-examination of NMR assignments .

Q. In SAR studies, how do structural modifications influence the compound’s properties?

Methodological Answer:

Modification Impact on Properties Evidence
Bromine → Chlorine Reduced steric bulk; altered halogen bonding
Cyclohexane → Cyclopropane Increased ring strain; enhanced reactivity
Hydroxyl → Methoxy Improved lipophilicity (LogP +0.5); reduced H-bonding
  • Experimental Validation:
    • Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7) to correlate structural changes with IC₅₀ shifts .
    • Thermodynamic Studies: Measure solubility (HPLC) and melting points to assess crystallinity trends .

Data Contradiction Analysis

Example Scenario: Discrepancy in hydroxyl pKa values from potentiometric vs. computational methods.

  • Resolution:
    • Potentiometric Titration: Conduct in aqueous and non-aqueous solvents to isolate solvent effects.
    • QM/MM Simulations: Calculate solvation-free energies (e.g., using COSMO-RS) to reconcile computational and experimental pKa .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.